Cas no 90-80-2 (D-(+)-Glucono-1,5-lactone)

D-(+)-Glucono-1,5-lactone structure
D-(+)-Glucono-1,5-lactone structure
Nombre del producto:D-(+)-Glucono-1,5-lactone
Número CAS:90-80-2
MF:C6H10O6
Megavatios:178.140002727509
MDL:MFCD00006647
CID:34574
PubChem ID:7027

D-(+)-Glucono-1,5-lactone Propiedades químicas y físicas

Nombre e identificación

    • (3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-one
    • D(+)-DEXTRONIC ACID DELTA-LACTONE
    • DELTA-GLUCONOLACTONE
    • DELTA-GLUCURONOLACTONE
    • D(+)-GLUCONIC ACID DELTA-LACTONE
    • D-GLUCONIC ACID DELTA-LACTONE
    • D-GLUCONIC ACID-D-LACTONE
    • D-GLUCONIC ACID LACTONE
    • D-GLUCONLACTONE
    • D-(+)-GLUCONO-1,5-LACTONE
    • D-GLUCONO-1,5-LACTONE
    • D-(+)-GLUCONO-DELTA-LACTONE
    • D-GLUCONO DELTA-LACTONE
    • D-GLUCONO-D-LACTONE
    • GDL
    • GLUCONIC ACID, ANHYDRIDE
    • GLUCONIC ACID DELTA-LACTONE
    • GLUCONIC ACID D-LACTONE, D-(+)-
    • GLUCONIC ANHYDRIDE
    • GLUCONIC-D-LACTONE
    • D-(+)-Gluconic acid δ-lactone
    • (3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)-tetrahydro-2H-pyran-2-one
    • D-Glucono-1,5-lactone See G413300
    • D-Glucono-1,5-lactone See G417475
    • GLUCONIC ACID d-LACTONE, D-(+)-(RG)
    • δ-Gluconolactone
    • Glucolactone
    • Glucurolactone
    • D-(+)-Dextronic acid δ-lactone
    • Glucono delta-lactone
    • Gluconic Acid δ-Lactone
    • 1,5-Gluconolactone
    • D-Aldonolactone
    • D-Glucono-delta-lactone
    • Gluconic acid lactone
    • Gluconic lactone
    • ,D-(+)-Gluconic acid δ-lactone
    • Gluconic Acid Anhydride
    • gluconolactone
    • D-Gluconolactone
    • 1,5-D-Gluconolactone
    • Glucono delta lactone
    • Gluconic delta-lactone
    • delta-D-Gluconolactone
    • D-delta-Gluconolactone
    • Deltagluconolactone
    • D-Gluconic delta-lactone
    • Glucarolactone
    • D-Aldonolac
    • Glucono-Delta -Lactone
    • Gluconic acid lactone (6CI)
    • Gluconic acid, lactone, D- (7CI)
    • Gluconic acid, δ-lactone, D- (8CI)
    • (3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-one
    • D-(+)-Glucono-δ-lactone
    • D-(+)-Glucose δ-lactone
    • D-Gluconic acid 1,5-lactone
    • D-Glucono-δ-lactone
    • E 575
    • Fujiglucon
    • Glucono-δ-lactone
    • Lysactone
    • Riken Lactone
    • NSC-758238
    • WQ29KQ9POT
    • Gluconolactone [USP]
    • DS-4779
    • Glucono 1,5-lactone
    • BDBM50366565
    • GLUCONOLACTONE [HSDB]
    • EINECS 202-016-5
    • d-Gluconic acid .delta.-lactone
    • NS00074107
    • Q114174
    • NSC 34393
    • GLUCONOLACTONE [ORANGE BOOK]
    • D-(+)-Gluconic acid delta-lactone, >=99.0%
    • D-Gluconic acid-1,5-lactone
    • 4253-68-3
    • .delta.-Gluconolactone
    • delta-Gluconic acid delta-lactone
    • 3,4,5-Trihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-one
    • delta-(+)-Gluconic acid-delta lactone
    • AC-13150
    • DTXCID406549
    • NCGC00095002-01
    • GLUCONOLACTONE [USP-RS]
    • D-(+)-Gluconic acid delta-lactone
    • INS-575
    • CHEMBL1200829
    • DTXSID0026549
    • Gluconic acid, delta-lactone, D-
    • NSC-34393
    • delta-delta-Gluconolactone
    • D-(+)-Gluconic acid d-lactone
    • NCGC00344522-01
    • GLUCONOLACTONE (USP-RS)
    • GLUCONOLACTONE (II)
    • glucono-1,5-lactone
    • W-100325
    • D-(+)-Gluconic acid
    • EC 202-016-5
    • GLUCONOLACTONE [II]
    • d-gluconic acid d-lactone
    • CS-M3768
    • AI3-19578
    • GLUCONOLACTONE [USP MONOGRAPH]
    • delta-Gluconic acid 1,5-lactone
    • Gluconolactone, meets USP testing specifications
    • CHEBI:16217
    • D-(+)-Gluconic acid delta-lactone, analytical standard
    • delta-Glucono-1,5-lactone
    • beta-Glucono-1,5-lactone
    • RENACIDIN COMPONENT GLUCONOLACTONE
    • GLUCONO DELTA-LACTONE [FCC]
    • GLUCONOLACTONE [MI]
    • Gluconate, lactone
    • bmse000230
    • GLUCONOLACTONE COMPONENT OF RENACIDIN
    • GLUCONO-DELTA-LACTONE [VANDF]
    • E575
    • P19765
    • 3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-one
    • 90-80-2
    • Glucono .delta. lactone
    • GLUCONOLACTONE (USP MONOGRAPH)
    • Tox21_111383_1
    • (3S,4R,5R,6S)-3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)TETRAHYDRO-2H-PYRAN-2-ONE; GLUCONOLACTONE
    • (3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-tetrahydropyran-2-one
    • EN300-97037
    • D-glucono1,5-lactone
    • LGC
    • 1335-57-5
    • GLUCONO DELTA LACTONE(O'Neil, M.J. (ed.). The Merck Index-An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 793)
    • E-575
    • A88519CB-A562-4C9C-B925-0A6B1701F841
    • CAS-90-80-2
    • NCGC00257983-01
    • DB04564
    • gluconolactones
    • D-(+)-Gluconic acid-delta lactone
    • SCHEMBL15320
    • Tox21_200429
    • GLUCONOLACTONE [MART.]
    • CHEBI:24267
    • D-Gluconic acid-delta-lactone
    • AKOS016843888
    • delta gluconolactone
    • D-Gluconic acid, .delta.-lactone
    • GLUCONOLACTONE [WHO-DD]
    • (3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-one
    • delta-Gluconic acid-1,5-lactone
    • delta-Aldonolactone
    • C00198
    • Gluconolactone (USP)
    • HSDB 488
    • D-(+)-Dextronic acid delta-lactone
    • delta-Gluconic delta-lactone
    • delta-Gluconic acid-delta-lactone
    • A-lactone
    • G0039
    • 1,2,3,4,5-Pentahydroxycaproic acid delta-lactone
    • delta-Gluconic acid d-lactone
    • D(+)-Gluconic acid gamma-lactone
    • 135820-79-0
    • UNII-WQ29KQ9POT
    • Z1255427181
    • D-threo-Aldono-1,5-lactone
    • .delta.-D-Gluconolactone
    • Gluconolactone, United States Pharmacopeia (USP) Reference Standard
    • D04332
    • INS NO.575
    • GLUCONOLACTONE (MART.)
    • Tox21_111383
    • glucono-delta-lactone
    • gluconic acid d-lactone
    • (3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-one (non-preferred name)
    • delta-Gluconic acid lactone
    • gamma-Gluconolactone
    • 1,5-delta-Gluconolactone
    • Glucono .delta.-lactone
    • Glucono gamma-lactone
    • MFCD00006647
    • delta-(+)-Gluconic acid d-lactone
    • NSC34393
    • D-GLUCONIC ACID DELTA-LACTONE(O'Neil, M.J. (ed.). The Merck Index-An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 793)
    • SMR001306715
    • MLS002207105
    • delta-Glucono-delta-lactone
    • HY-I0301
    • D-(+)-Glucono-1,5-lactone
    • MDL: MFCD00006647
    • Renchi: 1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-5,7-10H,1H2/t2-,3-,4+,5-/m1/s1
    • Clave inchi: PHOQVHQSTUBQQK-SQOUGZDYSA-N
    • Sonrisas: C([C@H]1OC(=O)[C@H](O)[C@@H](O)[C@@H]1O)O
    • Brn: 83286

Atributos calculados

  • Calidad precisa: 178.04800
  • Masa isotópica única: 178.048
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 4
  • Recuento de receptores de enlace de hidrógeno: 6
  • Recuento de átomos pesados: 12
  • Cuenta de enlace giratorio: 1
  • Complejidad: 181
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 4
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Cuenta de receptores 3D funcionales: 5
  • Rmsd heterogénea: 0.6
  • Recuento de isómeros conformacionales Cid: 5
  • Superficie del Polo topológico: 107
  • Carga superficial: 0
  • Recuento funcional de donantes 3D: 4
  • Xlogp3: -2
  • Recuento de anillos tridimensionales funcionales: 1
  • Cuenta de enlace giratorio: 2
  • Superficie del Polo topológico: 107

Propiedades experimentales

  • Color / forma: White crystalline powder
  • Denso: 0.6
  • Punto de fusión: 160 °C (dec.) (lit.)
  • Punto de ebullición: 446.4°C at 760 mmHg
  • Punto de inflamación: 192.3±20.3 °C
  • índice de refracción: 63.5 ° (C=10, H2O)
  • PH: 3.6 (10g/l, H2O, 20℃)
  • Disolución: 590g/l Hydrolysis
  • Coeficiente de distribución del agua: 500G/L(20ºC)
  • PSA: 107.22000
  • Logp: -3.01320
  • Punto de inflamación: 192.3 ℃
  • Rotación específica: 65º(C=1,H2O)
  • Sensibilidad: Sensitive to humidity; Sensitive to light
  • Presión de vapor: 0.0±2.4 mmHg at 25°C
  • Merck: 4457
  • Disolución: Soluble in water, slowly hydrolyzed, slightly soluble in ethanol, insoluble in ether

D-(+)-Glucono-1,5-lactone Información de Seguridad

D-(+)-Glucono-1,5-lactone Datos Aduaneros

  • Datos Aduaneros:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

D-(+)-Glucono-1,5-lactone PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
TRC
G417475-2.5g
D-Glucono-1,5-lactone
90-80-2
2.5g
$ 64.00 2023-09-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
GG880-100g
D-(+)-Glucono-1,5-lactone
90-80-2 99%
100g
¥65.0 2023-09-02
Omicron Biochemicals
GLC-112-1.0g
D-glucono-1,5-lactone
90-80-2
1.0g
$130 2025-02-19
Enamine
EN300-97037-25.0g
(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-one
90-80-2 95.0%
25.0g
$35.0 2025-02-19
Enamine
EN300-97037-0.1g
(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-one
90-80-2 95.0%
0.1g
$19.0 2025-02-19
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R016941-2.5kg
D-(+)-Glucono-1,5-lactone
90-80-2 99%
2.5kg
¥396 2024-05-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R016941-500g
D-(+)-Glucono-1,5-lactone
90-80-2 99%
500g
¥86 2024-05-21
TRC
G417475-50g
D-Glucono-1,5-lactone
90-80-2
50g
$80.00 2023-05-18
Alichem
A119001671-1000g
(3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-one
90-80-2 95%
1000g
$159.00 2023-08-31
S e l l e c k ZHONG GUO
S4676-25mg
Gluconolactone
90-80-2 98.62%
25mg
¥794.46 2023-09-15

D-(+)-Glucono-1,5-lactone Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1R:48 h, 120°C
Referencia
Synthesis of Modified Lignin as an Antiplasticizer for Strengthening Poly(vinyl alcohol)-Lignin Interactions toward Quality Gel-Spun Fibers
By Lin, Jiaxian et al, ACS Applied Polymer Materials, 2022, 4(3), 1595-1607

Synthetic Routes 2

Condiciones de reacción
1.1R:H2SO4, S:H2O
2.1
3.1R:H2SO4, S:H2O
Referencia
Potato starch-derived almond-shaped carbon nanoparticles for non enzymatic detection of sucrose
By Das, Soma and Saha, Mitali, Xinxing Tan Cailiao, 2015, 30(3), 244-251

Synthetic Routes 3

Condiciones de reacción
1.1R:O2, C:9001-37-0
Referencia
Covalent attachment of enzymes to paper fibers for paper-based analytical devices
By Boehm, Alexander et al, Frontiers in Chemistry (Lausanne, 2018, 6, 214/1-214/10

Synthetic Routes 4

Condiciones de reacción
1.1R:
Referencia
A novel biosensor with the use of polypyrrole-poly(sodium-4-styrenesulphonate) as a dopant in the determination of glucose
By Cete, Servet et al, Chemical Papers, 2020, 74(3), 799-808

Synthetic Routes 5

Condiciones de reacción
1.1R:O2
Referencia
Proton-ELISA: Electrochemical immunoassay on a dual-gated ISFET array
By Juang, Duane S. et al, Biosensors & Bioelectronics, 2018, 117, 175-182

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Naphthalene Solvents: Cyclohexanone ;  45 °C; 16 h, 45 °C
1.2 Solvents: Acetone
Referencia
δ-Galactonolactone: synthesis, isolation, and comparative structure and stability analysis of an elusive sugar derivative
Bierenstiel, Matthias; Schlaf, Marcel, European Journal of Organic Chemistry, 2004, (7), 1474-1481

Synthetic Routes 7

Condiciones de reacción
1.1R:NaOH, C:12016-86-3, S:H2O, 15 d, rt
Referencia
A highly selective enzyme-free amperometric detection of glucose using perovskite-type lanthanum cobaltite (LaCoO3)
By Tamilalagan, Elayappan et al, Journal of the Electrochemical Society, 2021, 168(8), 086501

Synthetic Routes 8

Condiciones de reacción
1.1R:H2O2, C:Au, S:H2O, 10 min, 120°C, 5 bar
Referencia
Microwave-assisted base-free oxidation of glucose on gold nanoparticle catalysts
By Rautiainen, Sari et al, Catalysis Communications, 2016, 74, 115-118

Synthetic Routes 9

Condiciones de reacción
1.1R:NaOH, C:Au, C:Cu2O, S:H2O
Referencia
In-situ construction of Au/Cu2O nanowire arrays for sensitive glucose sensing
By Wei, Chenhuinan et al, Talanta, 2023, 254, 124194

Synthetic Routes 10

Condiciones de reacción
1.1R:O2, R:C:9001-37-0, C:Peroxidase, S:H2O, S:(CH2OH)2, rt
Referencia
Soft Magnetic Microrobot Doped with Porous Silica for Stability-Enhanced Multimodal Locomotion in a Nonideal Environment
By Li, Shangsong et al, ACS Applied Materials & Interfaces, 2022, 14(8), 10856-10874

Synthetic Routes 11

Condiciones de reacción
1.1C:75578-61-9, C:Carbon
Referencia
Polymer-Based Conductive Nanocomposites for the Development of Bioanodes Using Membrane-Bound Enzyme Systems of Bacteria Gluconobacter oxydans in Biofuel Cells
By Fedina, Veronika et al, Polymers (Basel, 2023, 15(5), 1296

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Oxalic acid Solvents: Water
1.2 Reagents: Ethanol Solvents: Water
Referencia
Process for preparation of δ-gluconolactone from calcium gluconate using microquantities of a solvent as co-inductor of crystallization
, Brazil, , ,

Synthetic Routes 13

Condiciones de reacción
1.1 Solvents: 1,4-Dioxane ,  Water ;  1 min, heated; 1 min, heated
Referencia
MAOS of D-Gluconic Acid, D-Glucono-1,4- and 1,5-Lactones, Esters, Hydrazides, and Benzimidazoles Thereof
El Ashry, E. S. H.; Awad, L. F.; Abdel Hamid, H.; Atta, A. I., Journal of Carbohydrate Chemistry, 2007, 26, 329-338

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid ,  Hydrogen bromide Solvents: Acetic acid ;  1 h, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
1.3 Reagents: Triethylamine Solvents: Dimethyl sulfoxide ;  48 h, 50 °C
Referencia
Biomimetic Glycopolypeptide Hydrogels with Tunable Adhesion and Microporous Structure for Fast Hemostasis and Highly Efficient Wound Healing
Teng, Lin; Shao, Zhengwei; Bai, Qian; Zhang, Xueliang; He, Yu-Shi; et al, Advanced Functional Materials, 2021, 31(43),

Synthetic Routes 15

Condiciones de reacción
1.1 Solvents: Water ;  < 45 °C
Referencia
Synthesis of D-glucose acid-δ-lactone by ultrasonic method
Wang, Li-yan; Fan, Lin-lin; Sun, Zhu; Xing, Feng-lan; Zhao, Bing, Huaxue Shijie, 2013, 54(5), 305-307

Synthetic Routes 16

Condiciones de reacción
1.1S:THF, rt; 1 h, 50°C
2.1S:DMF, 36 h, rt
3.1R:HBr, R:F3CCO2H, S:AcOH, 1 h, 0°C
3.2R:NaHCO3, S:H2O, pH 7
3.3R:Et3N, S:DMSO, 48 h, 50°C
Referencia
Biomimetic Glycopolypeptide Hydrogels with Tunable Adhesion and Microporous Structure for Fast Hemostasis and Highly Efficient Wound Healing
By Teng, Lin et al, Advanced Functional Materials, 2021, 31(43), 2105628

Synthetic Routes 17

Condiciones de reacción
1.1R:Codehydrase I, C:9028-53-9
Referencia
A coupled enzymatic reaction of tyrosinase and glucose dehydrogenase for the production of hydroxytyrosol
By Deri-Zenaty, Batel et al, Applied Microbiology and Biotechnology, 2020, 104(11), 4945-4955

D-(+)-Glucono-1,5-lactone Raw materials

D-(+)-Glucono-1,5-lactone Preparation Products

D-(+)-Glucono-1,5-lactone Literatura relevante

Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:90-80-2)D-(+)-Glucono-1,5-lactone
sfd10332
Pureza:99.9%
Cantidad:200kg
Precio ($):Informe